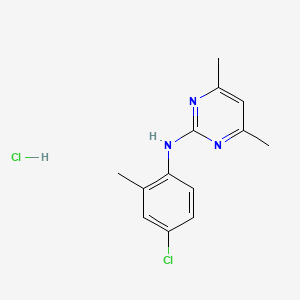
N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
Vue d'ensemble
Description
N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as MBME, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenethylamine and has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is not fully understood, but it is believed to act as a partial agonist at the serotonin and dopamine receptors. This means that it has a similar effect to these neurotransmitters but does not fully activate the receptors.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been found to have various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain, which can lead to improved mood and decreased anxiety. It has also been found to have analgesic properties, meaning it can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is its ability to selectively target specific receptors in the brain, making it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, one limitation is that its effects can vary depending on the dose and route of administration, making it important to carefully control these variables in experiments.
Orientations Futures
There are several potential future directions for research on N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, including studying its effects on specific brain regions and circuits, exploring its potential therapeutic applications in disorders such as depression and anxiety, and developing new derivatives with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride and its potential interactions with other neurotransmitter systems in the brain.
Applications De Recherche Scientifique
N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and drug development. It has been found to have an affinity for various receptors in the brain, including the serotonin and dopamine receptors, which are important in regulating mood and behavior.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-13-4-2-3-5-14(13)12-15-6-7-16-8-10-17-11-9-16;;/h2-5,15H,6-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISWPUQWLUPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-nitro-2-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4173762.png)
![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4173785.png)
![diethyl 3-methyl-5-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4173791.png)

![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173804.png)
![4-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4173805.png)
![3,6-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4173813.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide](/img/structure/B4173821.png)
![6-(4-chlorophenyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4173824.png)
![methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate](/img/structure/B4173832.png)
![2-[(4-fluorophenyl)sulfonyl]-N-(2-isopropyl-6-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4173847.png)
![1-[(4-bromophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4173850.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4173854.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4173868.png)